B600652 (+)-Eudesmin CAS No. 29106-36-3

(+)-Eudesmin

Cat. No. B600652
CAS RN: 29106-36-3
InChI Key:
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Description

(+)-Eudesmin is a natural compound found in a variety of plants, including those of the genus Eucalyptus, and is known for its unique properties. It has been studied for its potential therapeutic value and has been shown to possess a range of biological activities, such as anti-inflammatory, anti-bacterial, and anti-fungal activities. (+)-Eudesmin is also a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in learning and memory. (+)-Eudesmin has been studied extensively for its potential therapeutic applications and is currently being investigated for its potential use in the treatment of Alzheimer’s disease and other neurological disorders.

Scientific Research Applications

  • Anticonvulsant and Sedative Effects : Eudesmin, isolated from Acorus tatarinowii, has been shown to have significant anticonvulsant and sedative effects in mice and rats. This is associated with increased GABA content and decreased glutamic acid content in the brain, indicating a potential role in treating epilepsy and for sedation (Liu et al., 2015).

  • Inhibition of Adipogenic Differentiation : Eudesmin can disturb adipogenesis, the process of forming fat cells, by suppressing the S6K1 signaling pathway. This suggests its potential application in treating obesity and metabolic diseases (Nam et al., 2018).

  • Microbial Transformation : The microbial transformation of eudesmin by Aspergillus niger was studied, demonstrating the fungus's ability to O-demethylate both enantiomers of eudesmin at different rates (Kasahara et al., 1997).

  • Anti-inflammatory Effects : Eudesmin has shown potential anti-inflammatory effects by inhibiting TNF-α production and T cell proliferation, which could be significant for treating various inflammatory conditions (Cho et al., 1999).

  • Neuritogenic Activity : Eudesmin isolated from the stem bark of Magnolia kobus demonstrated neuritogenic activity, suggesting a role in promoting nerve growth and potential applications in neurodegenerative diseases (Yang et al., 2006).

  • Reversal of Drug Efflux in Cancer Cells : Eudesmin was shown to reverse P-glycoprotein-mediated drug efflux, potentially affecting the bioavailability and therapeutic potency of anticancer drugs (Lim et al., 2007).

  • Epigenetic Modulation in Stem Cells : Eudesmin regulates lineage commitment of mesenchymal stem cells and affects epigenetic dynamics, particularly in the context of PRC2 dynamics, which could be crucial for understanding stem cell biology and therapeutic applications (Yi et al., 2021).

  • Vascular Relaxation and Blood Pressure Regulation : A study on the effects of eudesmin on rat aortas revealed its ability to induce vascular relaxation, indicating potential applications in treating hypertension (Raimundo et al., 2009).

  • Helicobacter pylori Infection : Eudesmin has been found to inhibit the growth of Helicobacter pylori and suppress related inflammation, suggesting its potential as a therapeutic agent for H. pylori-associated gastric inflammation (Yang et al., 2018).

  • Antitumor Effects in Nasopharyngeal Carcinoma : Eudesmin exhibited antitumor activity in nasopharyngeal carcinoma cells by downregulating EZH2 expression and inhibiting the Akt signaling pathway (Yu et al., 2019).

properties

IUPAC Name

(3S,3aR,6S,6aR)-3,6-bis(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O6/c1-23-17-7-5-13(9-19(17)25-3)21-15-11-28-22(16(15)12-27-21)14-6-8-18(24-2)20(10-14)26-4/h5-10,15-16,21-22H,11-12H2,1-4H3/t15-,16-,21+,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUUVVGQIVMSAW-RZTYQLBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50951699
Record name 1,4-Bis(3,4-dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan
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Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Eudesmin

CAS RN

29106-36-3, 526-06-7
Record name (+)-Eudesmin
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Record name Eudesmin
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Record name Eudesmin
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029106363
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Record name 1,4-Bis(3,4-dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan
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Record name Eudesmine
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Record name EUDESMIN
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Q & A

Q1: What is the molecular formula and weight of (+)-eudesmin?

A1: The molecular formula of (+)-eudesmin is C22H26O6, and its molecular weight is 386.44 g/mol.

Q2: Are there any notable spectroscopic data available for (+)-eudesmin?

A2: Yes, the structure of (+)-eudesmin has been elucidated through various spectroscopic techniques, including 1H-NMR, 13C-NMR, and mass spectrometry. [, , , , ] These techniques provide detailed information about the compound's structure, including the presence of specific functional groups and their spatial arrangement. For instance, researchers have utilized NMR nOe difference studies to differentiate between (+)-eudesmin and its epimer, (+)-epieudesmin. []

Q3: How does (+)-eudesmin interact with biological targets?

A3: (+)-Eudesmin exhibits its biological effects through interactions with various molecular targets. For example, it has been shown to inhibit tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide-stimulated murine macrophages (RAW264.7 cells) without exhibiting cytotoxicity. [] This suggests that (+)-eudesmin may exert anti-inflammatory effects by selectively targeting specific signaling pathways involved in TNF-α production. Additionally, research indicates that (+)-eudesmin can modulate chloride channel functions, including cystic fibrosis transmembrane conductance regulator (CFTR) and calcium-activated chloride channels (CaCCs). [] These findings highlight the compound's potential as a modulator of ion channel activity.

Q4: What are the downstream effects of (+)-eudesmin's interaction with its targets?

A4: The interaction of (+)-eudesmin with its molecular targets leads to various downstream effects, ultimately contributing to its observed biological activities. In the context of its anti-inflammatory properties, inhibition of TNF-α production by (+)-eudesmin can suppress inflammatory responses and potentially alleviate associated symptoms. []

Q5: What is known about the structure-activity relationship (SAR) of (+)-eudesmin?

A5: Studies investigating the SAR of (+)-eudesmin and its analogs have provided insights into the structural features essential for their biological activities. For instance, research has shown that the presence of the furofuran ring system is crucial for the anti-inflammatory activity of (+)-eudesmin and related compounds. [] Modifications to this core structure, such as the introduction of epoxy groups, can significantly influence their potency and selectivity towards specific targets. [] Understanding the SAR of (+)-eudesmin and its derivatives is crucial for developing more potent and selective therapeutic agents.

Q6: Does (+)-eudesmin demonstrate any catalytic properties?

A6: While (+)-eudesmin itself has not been extensively studied for its catalytic properties, research has explored its use as a starting material in synthetic transformations. One example is the synthesis of eudesmin through oxidative coupling of carbanions and reductive catalytic hydrogenation of a diketo diester. [, ] This approach highlights the potential of utilizing (+)-eudesmin as a building block for generating structurally diverse compounds with potentially enhanced biological activities.

Q7: What are the known sources of (+)-eudesmin?

A7: (+)-Eudesmin is a naturally occurring lignan found in various plant species. It has been isolated from the flower buds of Magnolia fargesii [], the leaves of Machilus japonica var. kusanoi [], and the root of Pseuderanthemum carruthersii [, ]. Additionally, it has been identified in Acorus calamus [], Zanthoxylum species [, , ], and Ampelocissus sp. [] among others. This widespread distribution in the plant kingdom suggests that (+)-eudesmin may play diverse ecological roles.

Q8: What are the potential applications of (+)-eudesmin?

A8: Based on its diverse biological activities, (+)-eudesmin holds potential applications in various fields:

  • Pharmaceuticals: Its anti-inflammatory, antioxidant, and neuroprotective properties warrant further investigation for developing treatments for inflammatory disorders, neurodegenerative diseases, and cancer. [, , , ]
  • Agriculture: Research suggests that (+)-eudesmin possesses insecticidal activity against certain insect larvae, highlighting its potential as a natural insecticide for crop protection. []

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